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Introduction

Pyruvate kinase M2 (PKM2) is a pivotal enzyme in cellular metabolism, primarily known for
catalyzing the final, rate-limiting step of glycolysis.[1][2] In cancer cells, PKM2 is predominantly
expressed and plays a central role in metabolic reprogramming, shifting glucose metabolism
towards anabolic processes to support rapid cell proliferation.[3][4] This is partly achieved
through the regulation of its quaternary structure; PKM2 can exist as a highly active tetramer or
a less active dimer, with the dimeric form being prevalent in tumor cells.[5][6]

Beyond its canonical role in glycolysis, recent studies have unveiled a non-metabolic function
of PKM2 as a protein kinase.[3][7][8] In this capacity, PKM2 can phosphorylate various protein
substrates, thereby regulating signaling pathways involved in cell proliferation and gene
expression.[3][7] This protein kinase activity is not constitutive but is allosterically induced by a
specific metabolite: succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5"-phosphate (Saicar).
[7][8] Saicar, an intermediate of the de novo purine nucleotide biosynthesis pathway,
accumulates in cancer cells under metabolic stress, such as glucose deprivation.[7][9][10] The
binding of Saicar to the dimeric form of PKM2 triggers a conformational change that enables
the enzyme to utilize phosphoenolpyruvate (PEP) as a phosphate donor for protein
phosphorylation, a mechanism that directly links the cell's metabolic status to its proliferative
signaling.[7][11]
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This application note provides detailed protocols and quantitative data for utilizing Saicar to
investigate the protein kinase activity of PKM2, offering a valuable tool for cancer research and
therapeutic development.

Data Presentation

The interaction between Saicar and PKM2 has been quantitatively characterized, providing a
basis for designing and interpreting experiments.

Table 1: Binding Affinity and Activation Constants of Saicar for PKM2

Parameter PKM2 Form Condition Value Reference
Pyruvate
EC50 Wild-Type Kinase 0.3+0.1 mM [10]
Activation
Wild-Type, )
H3.1 T11 Kinase
EC50 Erk1/2- o 12 uM [7]
Activity
phosphorylated
) Direct Binding
KD Wild-Type 300 + 90 pM [5]
(ITC)
Dimeric Mutant Pyruvate Kinase
EC50 o 60 + 20 uM [5]
(G415R) Activation

| KD | Dimeric Mutant (G415R) | Direct Binding (ITC) | 12 = 3 uM |[5] |

Table 2: Effect of Saicar on PKM2-Mediated Kinase Activity

Substrate/Conditio

Parameter Observation Reference
n
o ) >150-fold increase
Erk1 Activation Recombinant Erkl . o [7]
in activity

Catalytic Turnover Pyruvate Kinase )

o 2-3 fold increase [10]
(kcat) Activity
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| Km for PEP | Pyruvate Kinase Activity | Decreased from ~2 mM to ~0.1 mM |[10] |

Signaling and Regulatory Pathways

The activation of PKM2's protein kinase function by Saicar is integrated into key cancer
signaling networks. The PKM2-Saicar complex phosphorylates and activates the MAPK
signaling protein Erk1, which in turn phosphorylates PKM2.[7] This phosphorylation sensitizes
PKM2 to Saicar binding, creating a positive feedback loop that sustains proliferative signaling.

[7]
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Saicar-PKM2 positive feedback loop with Erk1/2 signaling.

The allosteric regulation of PKM2 is complex, with different ligands favoring distinct structural
and functional states. While Fructose-1,6-bisphosphate (FBP) primarily activates the tetrameric
form's pyruvate kinase activity, Saicar uniquely induces the protein kinase activity of the
dimeric form.[5][7]
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Differential allosteric regulation of PKM2 by FBP and Saicar.

Experimental Protocols
Protocol 1: In Vitro PKM2 Protein Kinase Activity Assay

This protocol describes how to measure the Saicar-induced phosphorylation of a model
substrate, Histone H3, by recombinant PKM2.

Experimental Workflow
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Workflow for the in vitro PKM2 protein kinase assay.

A. Materials and Reagents
e Recombinant human PKM2 (rPKM2)
e Recombinant Histone H3.1

e Saicar (succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5-phosphate)
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PEP (Phosphoenolpyruvate)

FBP (Fructose-1,6-bisphosphate) - as a control

Kinase Assay Buffer: 50 mM Tris-HCI (pH 7.5), 1200 mM KCI, 10 mM MgClz
SDS-PAGE gels and buffers

PVDF membrane

Primary Antibodies: Anti-phospho-Histone H3 (Threonine 11), Anti-PKM2, Anti-Total Histone
H3

HRP-conjugated secondary antibody
Chemiluminescence substrate
. Procedure

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 pL reaction, add:

o

5 pL of 5x Kinase Assay Buffer

[¢]

Recombinant PKM2 to a final concentration of 10 nM.

o

Recombinant Histone H3.1 to a final concentration of 2 yuM.

[e]

Nuclease-free water to a volume of 20 pL.

Add the ligand. For the test condition, add Saicar to a final concentration of 0.5 mM. For
controls, add FBP (0.5 mM) or an equivalent volume of vehicle (e.g., water).

Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the kinase reaction by adding PEP to a final concentration of 0.1 mM.

Incubate the reaction at 37°C for a set time (e.g., 5-30 minutes). The optimal time should be
determined empirically.
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o Stop the reaction by adding 6 pL of 5x SDS-PAGE loading buffer and heating at 95°C for 5
minutes.

e Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

o Block the membrane and probe with the anti-phospho-H3 (T11) antibody to detect substrate
phosphorylation.

» To ensure equal loading, the same membrane can be stripped and re-probed with antibodies
against total Histone H3 and PKM2.

» Visualize the results using a chemiluminescence detection system. An increase in the
phospho-H3 signal in the presence of Saicar and PEP indicates PKM2 protein kinase
activity.[7]

Protocol 2: LDH-Coupled Pyruvate Kinase Activity Assay

This assay is used to measure the canonical pyruvate kinase activity of PKM2 and can
determine how Saicar affects this function. The assay couples the production of pyruvate to the
lactate dehydrogenase (LDH)-mediated oxidation of NADH, which is monitored as a decrease
in absorbance at 340 nm.[1][5]

A. Materials and Reagents

Recombinant human PKM2

e Saicar

o PEP (Phosphoenolpyruvate)

o ADP (Adenosine diphosphate)

e NADH (Nicotinamide adenine dinucleotide, reduced)

o LDH (Lactate Dehydrogenase)

e Assay Buffer: 50 mM Tris-HCI (pH 7.6), 100 mM KCI, 6.2 mM MgClz, 1 mM DTT
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e 96-well UV-transparent plate

o Plate reader capable of measuring absorbance at 340 nm
B. Procedure

o Prepare serial dilutions of Saicar in Assay Buffer.

 In a 96-well plate, add rPKM2 (to a final concentration of ~5-10 nM) and the desired
concentration of Saicar to each well. Include a "no Saicar" control.

 Incubate the plate at 37°C for 30 minutes to allow for ligand binding.

e Prepare a "Substrate Mix" containing ADP (final concentration 2 mM), NADH (final
concentration 220 uM), and LDH (final concentration 5 units/mL) in Assay Buffer.

e Add the Substrate Mix to each well.
« Initiate the reaction by adding PEP to a final concentration of 150 uM.

o Immediately place the plate in a pre-warmed (37°C) plate reader and measure the decrease
in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

o Calculate the rate of reaction (Vo) from the linear portion of the absorbance vs. time curve.
The rate is proportional to the pyruvate kinase activity.

» Plot the reaction rate against the Saicar concentration and fit the data to a dose-response
curve to determine the ECso.[5][10]

Conclusion

The discovery of Saicar as an allosteric activator of PKM2's protein kinase activity has opened
new avenues for understanding the interplay between metabolism and cell signaling in cancer.
The protocols and data presented here provide a framework for researchers to investigate this
novel enzymatic function, explore its downstream consequences, and screen for novel
therapeutic agents that target this unique regulatory mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and
inhibitors as anticancer agents - PMC [pmc.ncbi.nim.nih.gov]

2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and
inhibitors as anticancer agents - PubMed [pubmed.ncbi.nim.nih.gov]

3. mdpi.com [mdpi.com]

4. bpsbioscience.com [bpsbioscience.com]

5. SAICAR activates PKM2 in its dimeric form - PMC [pmc.ncbi.nim.nih.gov]
6. researchgate.net [researchgate.net]

7. SAICAR induces protein kinase activity of PKM2 that is necessary for sustained
proliferative signaling of cancer cells - PMC [pmc.ncbi.nim.nih.gov]

8. SAICAR induces protein kinase activity of PKM2 that is necessary for sustained
proliferative signaling of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

9. aacrjournals.org [aacrjournals.org]

10. SAICAR Stimulates Pyruvate Kinase Isoform M2 and Promotes Cancer Cell Survival in
Glucose -Limited Conditions - PMC [pmc.ncbi.nim.nih.gov]

11. dspace.mit.edu [dspace.mit.edu]

To cite this document: BenchChem. [Application Note and Protocols for Investigating PKM2
Protein Kinase Activity Using Saicar]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680736#using-saicar-to-investigate-pkm2-protein-
kinase-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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